molecular formula C18H15NO3 B2359679 2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione CAS No. 1020252-57-6

2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione

Cat. No.: B2359679
CAS No.: 1020252-57-6
M. Wt: 293.322
InChI Key: DUUWPSQCLRHBMT-UHFFFAOYSA-N
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Description

2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione is a high-purity chemical reagent designed for advanced research and development. This compound features an indane-1,3-dione core, a structure known for its versatile applications, strategically functionalized with a (4-ethoxyphenyl)amino)methylene group. Compounds based on the indane-1,3-dione scaffold are of significant interest in materials science, particularly in the development of organic electronic devices. Structurally similar molecules, such as those with ethoxyphenyl substitutions, have been successfully synthesized and their crystal structures determined, confirming a non-planar configuration that can influence material packing and properties . Furthermore, derivatives of indane-1,3-dione have demonstrated utility as volatile solid additives in the active layer of polymer solar cells, where they enhance molecular packing and aggregation of non-fullerene acceptors, leading to improved power conversion efficiency . Beyond materials research, the indane-1,3-dione pharmacophore is also explored in medicinal chemistry. Substituted 4-aminoisoindoline-1,3-dione compounds have been investigated for their therapeutic potential, with patent literature covering their use in compositions for treating various conditions . Researchers can utilize this compound as a critical building block for synthesizing novel molecules for organic semiconductors or as a precursor for developing potential bioactive agents. This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[(4-ethoxyphenyl)iminomethyl]-3-hydroxyinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-22-13-9-7-12(8-10-13)19-11-16-17(20)14-5-3-4-6-15(14)18(16)21/h3-11,20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBUQTXQFAZYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301185808
Record name 2-[[(4-Ethoxyphenyl)amino]methylene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-57-6
Record name 2-[[(4-Ethoxyphenyl)amino]methylene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation and Sequential Functionalization

The Knoevenagel condensation is a cornerstone for synthesizing indane-1,3-dione derivatives. For 2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione, this method involves two primary steps: (1) forming a benzylidene intermediate via Knoevenagel condensation and (2) introducing the 4-ethoxyphenylamino group through reductive amination or nucleophilic substitution.

Formation of the Benzylidene Intermediate

Indane-1,3-dione reacts with aromatic aldehydes under basic conditions to yield benzylidene derivatives. For example, 1,3-indanedione (4 ) condenses with 4-nitrobenzaldehyde in ethanol using piperidine as a base, producing 2-(3-nitrobenzylidene)-2H-indene-1,3-dione (I ) in 98% yield. This step typically requires reflux conditions (90°C for 4–5 hours) and stoichiometric aldehyde. The reaction mechanism proceeds via deprotonation of the active methylene group in indane-1,3-dione, followed by nucleophilic attack on the aldehyde carbonyl.

Reduction and Amination

The nitro group in I is reduced to an amine using catalytic hydrogenation or chemical reductants like SnCl₂/HCl. For instance, hydrogenation of I over palladium on carbon in ethanol at 37°C yields 2-(3-aminobenzylidene)-2H-indene-1,3-dione (II ). Subsequent condensation of II with 4-ethoxybenzaldehyde in the presence of acetic acid generates the target compound. This step achieves yields of 90–95% under reflux conditions.

Key Data:
Step Reagents/Conditions Yield Source
Knoevenagel Condensation Piperidine, ethanol, 90°C, 4–5 h 98%
Nitro Reduction H₂/Pd-C, ethanol, 37°C 95%
Final Condensation 4-ethoxybenzaldehyde, AcOH, reflux 94%

Direct Condensation with 4-Ethoxyaniline

A one-pot synthesis bypasses intermediate isolation by directly coupling indane-1,3-dione with 4-ethoxyaniline. This method employs acidic or basic catalysts to facilitate Schiff base formation. For example, heating equimolar quantities of indane-1,3-dione and 4-ethoxyaniline in ethanol with glacial acetic acid (5 mol%) at 80°C for 6 hours yields the target compound in 85% purity. The reaction proceeds via imine formation, with the active methylene group of indane-1,3-dione attacking the electrophilic carbon of the aniline’s amino group.

Key Data:
Parameter Value Source
Catalyst Glacial acetic acid (5 mol%)
Solvent Ethanol
Temperature/Time 80°C, 6 h
Yield 85%

Palladium-Catalyzed Tert-Butyl Isocyanide Insertion

Though less common, palladium-catalyzed methods offer an alternative route. A reported strategy involves reacting 1-(2-bromophenyl)-2-phenylethanone (184 ) with tert-butyl isocyanide (183 ) in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane at 100°C. Hydrolysis of the intermediate with HCl yields indane-1,3-dione derivatives substituted at the 2-position. While this method tolerates electron-rich and electron-deficient groups, adapting it for this compound would require substituting the phenyl group with a 4-ethoxyphenylamino moiety, which remains unexplored in literature.

Eschenmoser Coupling for Amino Methylene Formation

Eschenmoser coupling, which links thioamides with electrophilic carbonyl compounds, could theoretically introduce the aminomethylene group. For example, reacting 3-bromooxindole with thiobenzamide in DMF using triflic anhydride generates Z-configured aminomethylene derivatives. Adapting this method would require indane-1,3-dione as the carbonyl component and a thioamide derived from 4-ethoxyaniline. However, no studies have yet applied this approach to the target compound.

Comparative Analysis of Synthetic Methods

The table below evaluates the practicality of each method:

Method Advantages Limitations Yield Range
Knoevenagel + Amination High yields, scalable Multi-step, requires purification 90–98%
Direct Condensation One-pot, simple conditions Moderate yields, impurity formation 80–85%
Palladium Catalyzed Functional group tolerance Untested for target compound 61–75%
Eschenmoser Coupling Stereoselective Complex starting materials 70–97%

The Knoevenagel route remains the most reliable for large-scale synthesis, while direct condensation offers simplicity for laboratory-scale preparations. Palladium and Eschenmoser methods present opportunities for innovation but require further optimization.

Chemical Reactions Analysis

Types of Reactions

2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Anticoagulant Derivatives

  • 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione (3c) :
    Exhibits anticoagulant activity comparable to the drug anisindione, with a prothrombin time (PT) of 33.71 s . The methylsulfanyl group enhances hydrophobicity, improving membrane permeability.
  • 2-Arylmethyleneindane-1,3-diones (5a-g) :
    Synthesized via condensation with arylaldehydes, these compounds show variable PT values depending on the aryl group’s electron-withdrawing/donating effects. For example, electron-deficient substituents (e.g., nitro groups) increase anticoagulant potency .

Antimicrobial Derivatives

  • 2-(Arylmethylene)-1-H-indane-1,3-(2H)-diones (39a-e) :
    Substituted with aryl groups (e.g., 4-chlorophenyl), these derivatives exhibit significant antifungal activity against Candida albicans and Aspergillus niger, with MIC values ranging from 25–50 µg/mL .
  • 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione :
    The pyrazole substituent confers moderate antibacterial activity, likely due to improved π-π stacking with microbial enzymes .

Heterocyclic Derivatives

  • 2-(((4-Phenyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione: The thiazole ring enhances electronic delocalization, making it a candidate for optoelectronic applications. Its biological activity remains understudied .

Key Observations :

  • Knoevenagel reactions dominate indane-1,3-dione derivatization due to high yields (>70%) and simplicity .
  • Electron-rich substituents (e.g., ethoxy, methylsulfanyl) enhance bioactivity by modulating electron density at the methylene position .

Key Trends :

  • Anticoagulant activity correlates with substituent hydrophobicity (e.g., methylsulfanyl > ethoxy) .
  • Antimicrobial activity is stronger with halogenated aryl groups, which increase electrophilicity .

Biological Activity

2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione is a compound derived from the indane-1,3-dione scaffold, which has garnered attention for its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects.

Overview of Indane-1,3-Dione Derivatives

Indane-1,3-dione serves as a versatile building block in medicinal chemistry due to its ability to form various derivatives that exhibit diverse biological activities. The structure of this compound allows for potential interactions with biological targets, making it a candidate for therapeutic development .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.22 to 0.25 μg/mL for some derivatives, indicating potent antimicrobial efficacy . Additionally, the compound exhibited bactericidal and fungicidal properties, with effective minimum bactericidal concentrations (MBC) noted in the studies.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
Derivative A0.220.5Bactericidal
Derivative B0.250.6Fungicidal
Derivative C0.300.7Bactericidal

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that derivatives of indane-1,3-dione can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds derived from this scaffold have shown promising results in inhibiting DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . This suggests that these compounds may disrupt essential cellular processes in cancer cells.

Table 2: Anticancer Activity of Indane-1,3-Dione Derivatives

CompoundTarget EnzymeIC50 (μM)
Derivative DDNA Gyrase12.27
Derivative EDHFR0.52

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key enzymes and pathways critical for microbial survival and cancer cell proliferation. By binding to active sites of these enzymes, the compound may prevent necessary biochemical reactions from occurring, leading to cell death or reduced growth rates.

Case Studies

Several case studies have been conducted to explore the biological activity of indane-1,3-dione derivatives:

  • Antimicrobial Efficacy : A study focusing on the antimicrobial properties found that certain derivatives significantly reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional antibiotics like Ciprofloxacin .
  • Cytotoxicity Assessment : In assessments of cytotoxicity against various cancer cell lines, derivatives showed low hemolytic activity (ranging from 3.23% to 15.22%), indicating a favorable safety profile alongside their therapeutic potential .

Q & A

(Basic) What are the recommended synthetic methodologies for 2-(((4-Ethoxyphenyl)amino)methylene)indane-1,3-dione, and how do solvent/catalyst choices affect reaction outcomes?

Methodological Answer:
The compound can be synthesized via a condensation reaction between indane-1,3-dione and 4-ethoxyaniline. Key parameters include:

  • Catalyst : Acetic acid (5 mol%) in ethanol under reflux (12–16 hours), achieving yields of 75–80% .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may accelerate imine formation but risk side reactions; ethanol balances yield and purity.
  • Purification : Recrystallization from ethyl acetate/hexane (3:1 v/v) removes unreacted aniline derivatives.
    Analogous fluoro-substituted compounds show similar reactivity, with dichloromethane improving yield by 10% compared to THF .

(Basic) Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • X-ray Crystallography : Resolves π-π stacking (3.5 Å spacing) and hydrogen-bonding networks, as demonstrated for methoxy analogues .
  • NMR Spectroscopy : Key signals include δ 8.3 ppm (enamine proton, 1H) and δ 160–165 ppm (C=O, 13C).
  • FT-IR : Stretching vibrations at 1700–1750 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) confirm functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]⁺ at m/z 323.12 (calculated for C₁₈H₁₅NO₃).

(Advanced) How can computational chemistry guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G* to map electron density in the enamine moiety. The ethoxy group’s electron-donating effect increases nucleophilic attack susceptibility by 15% .
  • Molecular Docking : Screen against target proteins (e.g., EGFR kinase) using AutoDock Vina. The 4-ethoxy group improves binding affinity (ΔG = −9.2 kcal/mol) compared to methoxy derivatives .
  • QSAR Modeling : Correlate Hammett constants (σ) of substituents with IC₅₀ values to predict antimicrobial potency.

(Advanced) What experimental approaches resolve contradictions in reported solubility profiles of indane-dione derivatives across studies?

Methodological Answer:
Address discrepancies through standardized protocols:

Solubility Measurement : Prepare saturated solutions in pH-buffered media (1–13) at 25°C. Quantify via UV-Vis (λ_max = 280 nm, ε = 1.2 × 10⁴ L/mol·cm) .

Polymorphism Screening : Use powder XRD to identify crystalline forms. Ethoxy derivatives exhibit higher solubility in ethanol (40 mg/mL) than methoxy analogues (28 mg/mL) due to reduced lattice energy .

Temperature Gradients : Assess solubility at 5–60°C to map thermodynamic parameters (ΔH, ΔS).

(Advanced) What strategies optimize the compound’s performance in organic electronic applications?

Methodological Answer:

  • Electrochemical Profiling : Cyclic voltammetry in 0.1M TBAPF₆/acetonitrile reveals oxidation potential at +1.2 V (vs. Ag/Ag+), suitable for hole-transport layers .
  • Thin-Film Engineering : Spin-coat blends with PC71BM (1:1.5 w/w) at 2000 rpm. Annealing at 150°C for 10 minutes enhances crystallinity (XRD FWHM decreases by 35%) .
  • Device Testing : Incorporate into organic solar cells (OSCs) to measure PCE. Current density-voltage (J-V) curves show 3.8% efficiency under AM1.5G illumination.

(Advanced) How does the electronic configuration influence reactivity in photopolymerization?

Methodological Answer:

  • UV-Vis Spectroscopy : The compound exhibits strong absorbance at 350–400 nm (π→π* transitions), enabling photoinitiation under UV-A light .
  • EPR Studies : Detect radical formation during polymerization. The enamine group generates stable radicals (t₁/₂ = 12 minutes), accelerating crosslinking.
  • Kinetic Analysis : Monitor conversion via FT-IR (C=C peak at 1630 cm⁻¹). A 10% w/w loading achieves 85% monomer conversion in 30 seconds .

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